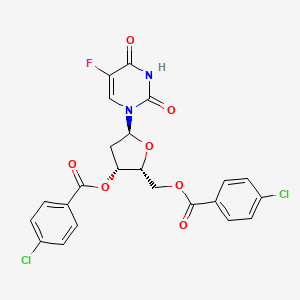

![molecular formula C₂₂H₁₃Cl₃O B1147311 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane CAS No. 252990-29-7](/img/structure/B1147311.png)

2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as 2-(2,7-DICHLORO-9H-FLUOREN-4-YL)OXIRANE, has a CAS Number of 53221-14-0 . It has a molecular weight of 277.15 and its IUPAC name is 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane . It is a white to yellow solid .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine was synthesized and allowed to react with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10Cl2O/c16-10-1-2-12-8 (4-10)3-9-5-11 (17)6-13 (15 (9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound has been used as a precursor in the synthesis of thiazolidinone and azetidinone analogues . These analogues were derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8 C . The predicted boiling point is 544.4±50.0 °C and the predicted density is 1.474±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Drug Synthesis

This compound is used in the synthesis of various drugs . For instance, it has been used to create thiazolidinone and azetidinone class of bioactive agents . These agents have shown significant potential in the medical field, particularly in the development of new treatments for various diseases .

Anticancer Research

The compound has been used in the development of potential anticancer agents . Some of the synthesized compounds based on this fluorene derivative have shown remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .

Antimicrobial Research

The compound has also been used in antimicrobial research . It has been used to synthesize agents that have shown significant antimicrobial activity against multidrug resistant strains .

Material Science

In the field of material science, this compound’s unique structure enables it to be used in various applications. However, the specific applications in this field are not detailed in the available resources.

Fluorescence-Activated Cell Sorting (FACS) Analysis

The compound has been used in FACS analysis, a specialized type of flow cytometry . It provides a method for sorting a heterogeneous mixture of biological cells into two or more containers, one cell at a time, based upon the specific light scattering and fluorescent characteristics of each cell .

Molecular Docking Study

This compound has been used in molecular docking studies . These studies are a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the position and orientation of the ligand in the protein binding site .

Safety And Hazards

Direcciones Futuras

The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.

Propiedades

IUPAC Name |

2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVLNBDLCIBSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

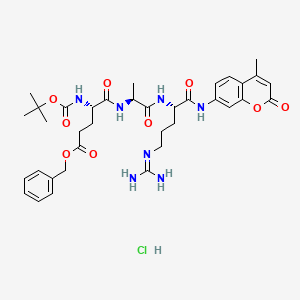

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

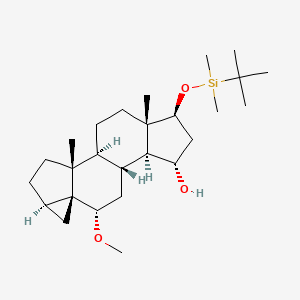

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)